molecular formula C17H16FN5O3 B2681662 5-amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951903-27-8

5-amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2681662
CAS No.: 951903-27-8
M. Wt: 357.345
InChI Key: SUZJBIZHKWAJCM-UHFFFAOYSA-N
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Description

5-Amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by:

  • A 1,2,3-triazole core with an amino group at position 3.
  • A carboxamide group at position 4, substituted with a 2,5-dimethoxyphenyl moiety.
  • A 4-fluorophenyl group at position 1 of the triazole ring.

This compound has demonstrated antiproliferative activity in preclinical studies, particularly against renal cancer RXF 393 cells (Growth Percentage, GP = -13.42%) and CNS cancer SNB-75 cells (GP = -27.30%) . Its structural features, including electron-donating methoxy groups and lipophilic fluorine, contribute to its pharmacological profile.

Properties

IUPAC Name

5-amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O3/c1-25-12-7-8-14(26-2)13(9-12)20-17(24)15-16(19)23(22-21-15)11-5-3-10(18)4-6-11/h3-9H,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZJBIZHKWAJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be synthesized from 4-fluoroaniline through diazotization followed by azidation.

    Substitution Reactions: The 2,5-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the nitro derivatives formed from oxidation.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced forms of the triazole ring or amino group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of 1,2,3-triazoles exhibit significant inhibitory activity against various cancer cell lines. For instance, compounds containing the triazole structure have shown efficacy against c-Met kinases, which are implicated in several cancers. One derivative was selected as a preclinical candidate for the treatment of non-small cell lung cancer and renal cell carcinoma due to its favorable pharmacokinetic properties and potency .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameTarget Cancer TypeIC50 (µM)Notes
PF-04217903Non-small cell lung cancer0.005Preclinical candidate
SavolitinibRenal cell carcinoma0.005Phase II clinical trials

Treatment of Parasitic Infections

Another significant application of this compound is in the treatment of Chagas disease caused by Trypanosoma cruzi. A series of compounds based on the triazole core demonstrated promising results in reducing parasite burden in infected cells and mouse models. Optimization of these compounds led to improved potency and metabolic stability, making them potential candidates for further development against Chagas disease .

Table 2: Efficacy Against Trypanosoma cruzi

Compound NamepEC50SelectivityNotes
Compound 3>6>100-foldSignificant reduction in parasite burden

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of triazole derivatives have revealed critical insights into their biological activities. Modifications at specific positions on the triazole ring have been shown to enhance binding affinity to target proteins involved in cancer progression and parasitic survival.

Key Findings from SAR Studies

  • Substituent Variability : Altering substituents at the 2 and 6 positions of the triazole ring can significantly affect the compound's potency against specific targets.
  • Fluorine Substitution : The presence of fluorine atoms has been correlated with increased binding affinity and improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of this compound depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can mimic natural substrates or inhibitors, allowing the compound to bind effectively to its target.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Methoxy Group Positioning :
    • The 2,5-dimethoxyphenyl group in the target compound likely facilitates hydrogen bonding with target proteins, enhancing affinity. In contrast, the 2,4-dimethoxyphenyl isomer () may exhibit reduced activity due to altered electronic distribution .
  • Analogs with 4-fluorobenzyl (e.g., ) may have similar effects but differ in steric bulk .
  • Complex Substituents :
    • Compounds with extended aromatic systems (e.g., oxazole-containing groups in ) show reduced potency in some cases, possibly due to steric hindrance or metabolic instability .

Pharmacokinetic and Metabolic Considerations

  • Metabolism :
    • Triazole derivatives like CAI () undergo phase I metabolism, producing inactive metabolites. The 4-fluorophenyl and methoxy groups in the target compound may slow oxidative metabolism, extending half-life .
  • Solubility: Methoxy groups improve aqueous solubility compared to chloro or methyl substituents, as seen in analogs like 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () .

Key Research Findings

  • Anticancer Selectivity : The target compound’s 2,5-dimethoxyphenyl and 4-fluorophenyl groups confer selectivity for renal and CNS cancers, whereas analogs with 3,5-dimethoxyphenyl () or 4-methoxyphenyl () lack comparable activity .
  • Synthetic Feasibility : Structural analogs with simpler substituents (e.g., ) are easier to synthesize but may lack efficacy, highlighting a trade-off between complexity and functionality .

Biological Activity

5-amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, with the CAS number 951903-27-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16FN5O3. Its structure features a triazole ring, which is known for its diverse biological activities. The presence of the dimethoxyphenyl and fluorophenyl groups enhances its pharmacological potential.

Biological Activity Overview

The compound has shown promising results in various biological assays, particularly in anticancer research. Its mechanism of action primarily involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Anticancer Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. A study highlighted that 5-amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide demonstrated potent inhibitory effects against cancer cell lines through mechanisms involving:

  • Tubulin Inhibition : The compound acts as a tubulin inhibitor, disrupting microtubule dynamics essential for mitosis.
  • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, leading to apoptosis.

Table 1 summarizes the biological activity observed in various studies:

Study Cell Line IC50 (µM) Mechanism
VERO Cells< 0.5Tubulin inhibition
Various Cancer Lines0.25 - 0.75Cell cycle arrest
Mycobacterium tuberculosis1.35 - 2.18Antitubercular activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : The triazole moiety facilitates binding to tubulin, preventing its polymerization and thereby inhibiting mitotic spindle formation.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
  • Selectivity Towards Cancer Cells : Studies indicate a selectivity index greater than 100-fold over normal cells like HepG2 and VERO cells, suggesting lower toxicity to normal tissues compared to cancer cells .

Case Studies

Several case studies have investigated the efficacy of this compound:

  • A study conducted on mouse models of Chagas disease demonstrated significant suppression of parasite burden with oral administration of the compound at optimized doses .
  • Another investigation into structure-activity relationships (SAR) revealed that modifications to the peripheral substituents significantly impacted the potency and selectivity of the compound against various cancer cell lines .

Q & A

Q. How can interdisciplinary approaches enhance mechanistic understanding of dual COX-2/HDAC inhibition?

  • Methodology : Combine transcriptomics (RNA-seq) and chromatin immunoprecipitation (ChIP-seq) to map downstream gene regulation. Use CRISPR-Cas9 knockout models to validate target pathways. Collaborate with chemical engineers to develop flow reactors for continuous synthesis of lead compounds .

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